molecular formula C17H32O2 B8495793 15-Methylhexadec-2-enoic acid CAS No. 354585-31-2

15-Methylhexadec-2-enoic acid

Cat. No. B8495793
Key on ui cas rn: 354585-31-2
M. Wt: 268.4 g/mol
InChI Key: ROTVJTQFFYWWKB-UHFFFAOYSA-N
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Patent
US07109364B2

Procedure details

13-methyl-tetradecanaldehyde (56.5 g, 0.25 mole), malonic acid (26.5 g, 0.51 mole), and pyridine (30.8 ml, 0.374 mole) were added to a flask and refluxed with heating for 3 hours. After cooling down 30% sulfuic acid was added and the reaction mixture was stirred for 3 hours under ice bath and then extracted by diethyl ether. Diethyl ether was removed by evaporation and product was subject to vacuum fractional distillation and 170–172° C./1.0 mmHg fraction was collected as 15-methyl-2-hexadecenoic acid (50.9 g, yield rate 76%).
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
sulfuic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:16])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]C=O.[C:17](O)(=O)[CH2:18][C:19]([OH:21])=[O:20].N1C=CC=CC=1>>[CH3:1][CH:2]([CH3:16])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:17]=[CH:18][C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
56.5 g
Type
reactant
Smiles
CC(CCCCCCCCCCCC=O)C
Name
Quantity
26.5 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
30.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
sulfuic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 hours under ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted by diethyl ether
CUSTOM
Type
CUSTOM
Details
Diethyl ether was removed by evaporation and product
DISTILLATION
Type
DISTILLATION
Details
was subject to vacuum fractional distillation and 170–172° C./1.0 mmHg fraction
CUSTOM
Type
CUSTOM
Details
was collected as 15-methyl-2-hexadecenoic acid (50.9 g, yield rate 76%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC(CCCCCCCCCCCC=CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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